Sodium ethoxide

Overview

Description

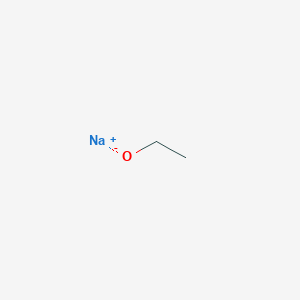

Sodium ethoxide, also known as sodium ethanolate, is an ionic organic compound with the chemical formula CH3CH2ONa. It is a white solid that is highly soluble in polar solvents such as ethanol and methanol. This compound is commonly used as a strong base in various organic synthesis reactions .

Mechanism of Action

. . .

Mode of Action

Sodium ethoxide interacts with its targets through two main pathways . It can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification . In the reaction with 2-bromopropane, for example, elimination to give propene competes with substitution to give ethyl isopropyl ether .

Biochemical Pathways

This compound is commonly used as a base in the Claisen condensation and malonic ester synthesis . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of complex organic molecules. The compound’s ability to deprotonate ester molecules and facilitate nucleophilic substitution plays a crucial role in these biochemical pathways .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the processes of deprotonation and nucleophilic substitution . For example, in the reaction with ethanol, it reacts steadily to give off bubbles of hydrogen gas and leaves a colorless solution of this compound .

Action Environment

This compound is sensitive to its environment. It is prone to decomposition and deterioration in the presence of air or water . This instability can be prevented by storing this compound under an inert atmosphere (e.g., N2) . Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved. For instance, it dissolves in polar solvents such as ethanol .

Biochemical Analysis

Biochemical Properties

Sodium ethoxide is a strong base and is commonly used in various biochemical reactions . It is known to be involved in reactions such as the Claisen condensation and malonic ester synthesis . This compound may either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that this compound, being a strong base, can affect the pH balance within cells, which can have significant effects on cellular processes. Changes in intracellular pH can affect enzyme activity, protein function, and cellular metabolism .

Molecular Mechanism

This compound acts as a nucleophile in biochemical reactions . In a reaction with a halide, the anionic part of this compound can substitute for the halide or eliminate it . This behavior is determined by factors such as the position of the halide and the steric hindrance of the molecule .

Temporal Effects in Laboratory Settings

This compound is prone to reaction with both water and carbon dioxide in the air . This leads to degradation of stored samples over time, even in solid form . The physical appearance of degraded samples may not be obvious, but samples of this compound gradually turn dark on storage .

Metabolic Pathways

This compound is involved in various biochemical reactions, including the Claisen condensation and malonic ester synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethoxide can be synthesized by reacting sodium metal with absolute ethanol. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is typically prepared in a solution with ethanol. The reaction of sodium hydroxide with anhydrous ethanol can also produce this compound, although this method may result in incomplete conversion. The product can be purified by precipitation using acetone or by drying with additional sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Sodium ethoxide undergoes various types of reactions, including:

Deprotonation: It can deprotonate the α-position of an ester molecule, forming an enolate.

Nucleophilic Substitution: this compound can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions:

Claisen Condensation: this compound is used as a base in the Claisen condensation reaction, where it deprotonates an ester to form an enolate, which then reacts with another ester molecule.

Malonic Ester Synthesis: It is also used in the malonic ester synthesis to form carbon-carbon bonds.

Major Products: The major products formed from these reactions include enolates, esters, and other organic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium ethoxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is widely used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.

Pharmaceuticals: this compound is used in the synthesis of various pharmaceutical compounds, including diethyl cyanomalonate from diethyl malonate and cyanogen chloride.

Materials Science: It plays a crucial role in the synthesis of advanced materials, such as sulfur dots for optoelectronic applications.

Corrosion Inhibitors: this compound is used in the synthesis of corrosion inhibitors for steel alloys.

Drug Delivery Systems: It is employed in the preparation of targeted drug delivery systems, enhancing the efficacy and specificity of pharmaceutical treatments.

Comparison with Similar Compounds

- Sodium Methoxide (CH3ONa)

- Potassium tert-Butoxide (C4H9OK)

- Sodium Hydroxide (NaOH)

- Lithium Diisopropylamide (LDA)

Sodium ethoxide’s unique properties make it a valuable reagent in various chemical reactions and industrial applications.

Biological Activity

Sodium ethoxide (NaOEt), a strong base and alkoxide, has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its role as a catalyst in chemical reactions, its environmental implications, and specific case studies that highlight its efficacy and safety.

This compound is typically synthesized by reacting sodium metal with ethanol. It is characterized by its strong basicity, making it an effective nucleophile in various organic reactions, particularly in Claisen condensation and alkylation processes. Its mechanism of action involves the deprotonation of alcohols and other weak acids, enabling the formation of more reactive intermediates.

1. Catalytic Activity in Organic Synthesis

This compound has been utilized as a catalyst in several chemical reactions, including:

- Glycolytic Depolymerization of PET Waste : Recent studies have demonstrated this compound's effectiveness in the glycolytic depolymerization of polyethylene terephthalate (PET) waste into bis(2-hydroxyethyl)terephthalate (BHET). The optimized conditions yielded up to 98% PET conversion and 76% BHET yield, showcasing this compound as a low-cost and environmentally friendly catalyst for recycling efforts .

2. Biological Activity Studies

Case studies have investigated this compound's potential effects on biological systems:

- Impact on Erythrocyte Morphology : In one study, this compound was used to assess the morphological changes in erythrocytes when exposed to various compounds. The alterations observed included swelling and deformation of cells, indicating potential cytotoxic effects under certain conditions .

- Pharmacological Applications : this compound has been employed in the synthesis of biologically active compounds. For instance, it facilitated the formation of thiazole derivatives that exhibited phosphodiesterase type 5 (PDE5) inhibitory activity, suggesting a role in drug development for erectile dysfunction treatments .

Table 1: Summary of Biological Activities

Case Study 1: Glycolysis of PET Waste

A comprehensive study employed this compound as a catalyst for the glycolytic depolymerization of post-consumer PET waste. Utilizing response surface methodology (RSM), researchers optimized reaction parameters such as temperature, molar ratios, and reaction time. The study revealed that this compound not only improved the efficiency of PET conversion but also allowed for the recycling of both the catalyst and ethylene glycol used in the process .

Case Study 2: Erythrocyte Toxicity Assessment

In another investigation, this compound’s effects on erythrocytes were analyzed after exposure to various chemical agents. The results indicated significant morphological changes, which were used as biological indicators to assess toxicity levels. This highlights the need for careful consideration of this compound's biological impact when used in synthetic processes .

Properties

IUPAC Name |

sodium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKDTQENPPHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ONa, C2H5NaO | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ethoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027089 | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ABSOLUTE ALCOHOL | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE | |

CAS No. |

141-52-6 | |

| Record name | Sodium ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9504387J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.